molecular formula C8H9NO2 B127056 Ethyl picolinate CAS No. 2524-52-9

Ethyl picolinate

Cat. No. B127056
CAS RN: 2524-52-9
M. Wt: 151.16 g/mol
InChI Key: FQYYIPZPELSLDK-UHFFFAOYSA-N
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Description

Ethyl picolinate (EP) is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and coordination chemistry. It acts as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen, and has been used to form complexes with various divalent metal ions . Ethyl picolinate derivatives are important intermediates in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of ethyl picolinate and its derivatives has been explored through various methods. One approach involves the electrochemical reduction of ethyl-2-picolinate on a lead cathode in a sulfuric acid medium, leading to the formation of pyridine derivatives such as pyridine-2-aldehyde, 2-hydroxymethylpyridine, and picoline . Another method includes the cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition to construct pyridine derivatives with high regioselectivity . Additionally, ethyl 4-(4-nitrophenoxy) picolinate has been synthesized from 2-picolinic acid through a three-step process, yielding a significant total yield .

Molecular Structure Analysis

The molecular structure of ethyl picolinate complexes has been characterized using various spectroscopic methods. For instance, complexes formed with divalent metal thiocyanates, chlorides, bromides, and perchlorates have been assigned distorted octahedral structures or six-coordinated polymeric structures, depending on the metal and ligand involved . The structure of picolinoyl (4-ethylthiosemicarbazide) and its copper(II) complex has been elucidated through IR, 1H, and 13C NMR spectroscopy, as well as X-ray crystallography .

Chemical Reactions Analysis

Ethyl picolinate participates in several chemical reactions, including its role in the formation of metal complexes. For example, the reaction of picolinohydrazide and ethyl isothiocyanate in absolute ethanol leads to the formation of picolinoyl (4-ethylthiosemicarbazide), which can further react to form metal complexes . The electrochemical reduction of ethyl-2-picolinate also demonstrates the compound's reactivity, resulting in various pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl picolinate and its derivatives have been studied through experimental and theoretical methods. Thermogravimetric analysis of metal complexes of ethyl picolinate indicates decomposition pathways leading to metal oxides . Theoretical studies on the gas-phase decomposition of ethyl picolinate derivatives have been carried out using ab initio methods, providing insights into the reaction mechanisms and kinetic parameters . Additionally, the electroreduction of 2-ethylpicolinate has been investigated by voltammetry, revealing the influence of temperature and acidity on the reduction process .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Ethyl picolinate is used as an intermediate in synthesizing biologically active compounds. Xiong et al. (2019) demonstrated the synthesis of Ethyl 4-(4-nitrophenoxy) picolinate as a significant step in the creation of these compounds (Xiong et al., 2019).

  • Electrochemical Studies : Romulus and Savall (1992) investigated the electrochemical reduction of ethyl-2-picolinate in sulfuric acid, exploring its conversion to various pyridine derivatives (Romulus & Savall, 1992).

  • Coordination Chemistry : Paul et al. (1974) studied the complexes formed by ethyl picolinate with various divalent metal ions. Ethyl picolinate acted as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen (Paul et al., 1974).

  • Inhibiting Microbial Growth and Sporulation : Ethyl picolinate has been studied for its effects on microbial growth and sporulation. Upreti et al. (1969) found that it inhibits sporulation in certain Bacillus species (Upreti et al., 1969).

  • Inhibitory Effects on Bacterial Outgrowth : Pandey and Gollakota (1977) reported that ethyl picolinate inhibits the outgrowth and sporulation stages of Bacillus cereus T (Pandey & Gollakota, 1977).

  • Phytohormone Inhibition in Plants : Sun et al. (2017) discovered that derivatives of picolinic acid, like ethyl picolinate, can inhibit ethylene biosynthesis in plants, impacting fruit ripening and flower senescence (Sun et al., 2017).

  • Photoinitiated Polymerization : Arsu et al. (1996) demonstrated that ethyl picolinate can be involved in the photoinitiated polymerization of alkyl cyanoacrylates, a process significant in materials science (Arsu et al., 1996).

  • In Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Giridhar et al. (2013) explored the use of ethyl picolinate in the synthesis of efficient phosphorescent Ir(III) complexes for PhOLED applications (Giridhar et al., 2013).

  • As a Ligand in Antitumor Agents : Giovagnini et al. (2005) researched the use of ethyl picolinate in forming mixed ligand complexes of Pt(II) and Pd(II) as potential antitumor agents (Giovagnini et al., 2005).

  • Electrochemical Reduction Studies : Romulus and Savall (1998) also studied the electrochemical reduction of ethyl picolinate, providing insights into its behavior under different conditions (Romulus & Savall, 1998).

  • Biochemical Changes in Bacteria : Singh et al. (1979) observed the biochemical changes during the sporogenesis of Bacillus cereus T, noting the influence of ethyl picolinate (Singh et al., 1979).

  • Theoretical Studies on Decomposition : Notario et al. (2003) conducted theoretical studies on the gas-phase decomposition of ethyl picolinate, providing insights into its chemical behavior (Notario et al., 2003).

  • Synthetic Approaches in Medicinal Chemistry : Kametani (1970) employed ethyl picolinate in the synthetic approach towards camptothecin, a significant compound in medicinal chemistry (Kametani, 1970).

  • Electrosynthesis of Organic Compounds : Romulus and Savall (1995) explored the electrosynthesis of 2-hydroxymethylpyridine from ethyl picolinate, further highlighting its role in synthetic chemistry (Romulus & Savall, 1995).

  • Environmental Studies : Heavner et al. (1995) analyzed volatile organic compounds, including derivatives of picolinic acid like ethyl picolinate, in various environments (Heavner et al., 1995).

  • C-H Functionalization Reactions : Biswas et al. (2019) developed an efficient strategy for C-H functionalization reactions using a picolinamide directing group, with ethyl picolinate as a by-product (Biswas et al., 2019).

  • Microbiological Transformation and Degradation Studies : Dovgilevich (1990) summarized the microbiological transformation and degradation of pyridine and alkyl pyridines, including ethyl picolinate (Dovgilevich, 1990).

  • Pharmaceutical Analysis : Kakade and Yadav (2019) developed an HPTLC method for the estimation of Chromium picolinate in capsule formulation, which is relevant in pharmaceutical analysis (Kakade & Yadav, 2019).

  • Purification in Chemical Industry : Wang et al. (2022) utilized ethyl picolinate in the purification of 2,6-Lutidine by nonporous adaptive crystals, demonstrating its application in enhancing raw material quality (Wang et al., 2022).

  • Potentiometric Titration Studies : Rao and Naidu (1971) conducted potentiometric titration of picolines, including ethyl picolinate, in non-aqueous media, providing insights into analytical chemistry techniques (Rao & Naidu, 1971).

Safety And Hazards

Ethyl picolinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid breathing its vapors, mist, or gas, and to use personal protective equipment as required .

Future Directions

While specific future directions for Ethyl picolinate are not mentioned in the search results, it is used in the synthesis of compounds that have potential applications in the treatment of diabetes . It is also used in the synthesis of novel herbicides , indicating potential future directions in these areas.

properties

IUPAC Name

ethyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYYIPZPELSLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062489
Record name Ethyl pyridine-2-carboxylate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl picolinate

CAS RN

2524-52-9
Record name Ethyl 2-pyridinecarboxylate
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Record name 2-Pyridinecarboxylic acid, ethyl ester
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Synthesis routes and methods

Procedure details

A solution of diisopropylamine (0.061 mL, 0.47 mmol) in tetrahydrofuran (2.7 mL) was chilled to -78° C. and butyllithium (0.134 mL, 0.34 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 20 min and then a solution 3-(2-chloro-phenyl)-6-fluoro-2-methyl-3H-quinazolin-4-one (0.10 g, 0.35 mmol) in tetrahydrofuran (0.7 mL) was added dropwise. The solution became intense red and was stirred 30 min. In a separate vessel a solution of ethyl picolinate (0.491 mL, 3.6 mmol) in tetrahydrofuran (2 mL) was prepared and chilled to -78° C. The cold red anion solution was added to the cold ethyl picolinate solution via canula over a two minute period. The resulting mixture was stirred 30 minutes at -78° C. and then was allowed to warm to ambient temperature. The reaction was quenched with water. The mixture was repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residue was triturated with ether/hexane and the yellow solid which formed was collected and dried to yield 0.054 g (40%) of 3-(2-chloro-phenyl)-6-fluoro-2-(2-hydroxy-2-pyridin-2-yl-vinyl)-3H-quinazolin-4-one which had: mp>250° C. 1H NMR (DMSOd) δ8.45 (d, J=5 Hz, 1 H), 7.97 (d, J=7 Hz, 1 H), 7.90 (dt, J=1, 8 Hz, 1 H), 7.88-7.58 (m, 7 H), 7.35 (sym m, 1 H), 5.80 (s, 1 H). Analysis calculated for C21H13ClFN3O2 : C, 64.05; H, 3.33; N, 10.67. Found: C, 64.16; H, 3.71; N, 10.72.
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.061 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Quantity
0.134 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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